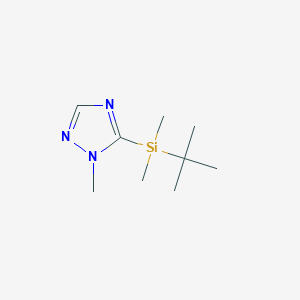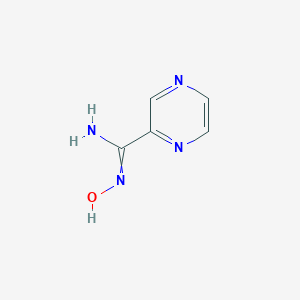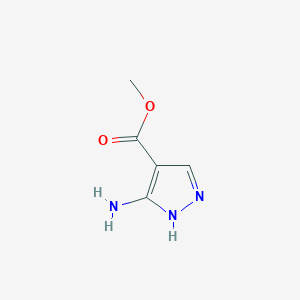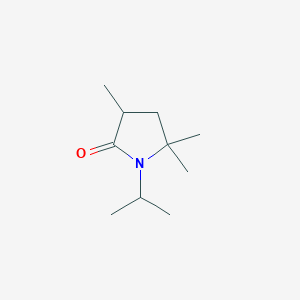![molecular formula C19H37MgNO7P2 B124650 Magnesium;[2-[methyl-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]amino]ethoxy-oxidophosphoryl] hydrogen phosphate CAS No. 143907-82-8](/img/structure/B124650.png)
Magnesium;[2-[methyl-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]amino]ethoxy-oxidophosphoryl] hydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium is a vital mineral that plays a crucial role in various biological processes, including energy production, protein synthesis, and DNA synthesis. It is also involved in the regulation of muscle and nerve function, blood pressure, and glucose metabolism. Magnesium is essential for human health, and its deficiency has been linked to several diseases, including cardiovascular disease, diabetes, and osteoporosis. In recent years, there has been an increasing interest in the potential therapeutic applications of magnesium in various fields of research.
Wirkmechanismus
Mg-TTP acts as a source of magnesium ions, which are essential for the proper functioning of many enzymes and cellular processes. Magnesium ions are involved in the regulation of ion channels, transporters, and signaling pathways. They are also required for the proper folding and stability of proteins. Mg-TTP can increase intracellular magnesium levels, which can have a variety of effects on cellular function.
Biochemische Und Physiologische Effekte
Magnesium plays a critical role in many biochemical and physiological processes. It is involved in the regulation of muscle and nerve function, blood pressure, and glucose metabolism. Magnesium deficiency has been linked to several diseases, including cardiovascular disease, diabetes, and osteoporosis. Magnesium supplementation has been shown to have beneficial effects on blood pressure, glucose metabolism, and insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
Mg-TTP has several advantages for use in lab experiments. It is a highly soluble and stable compound that can be easily prepared and used in a variety of experimental settings. Mg-TTP can also be used to increase intracellular magnesium levels in cells and tissues, which can have a variety of effects on cellular function. However, Mg-TTP has some limitations, including its potential toxicity at high concentrations and its potential to interfere with other cellular processes.
Zukünftige Richtungen
There are several future directions for research on magnesium and Mg-TTP. One area of research is the investigation of the effects of magnesium on cellular signaling pathways and ion channels. Another area of research is the study of the role of magnesium in the regulation of blood pressure, glucose metabolism, and insulin secretion. Additionally, there is a need for further research on the potential therapeutic applications of magnesium in various fields of research. Overall, magnesium and Mg-TTP have significant potential for use in scientific research and have many exciting avenues for future investigation.
Synthesemethoden
Magnesium;[2-[methyl-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]amino]ethoxy-oxidophosphoryl] hydrogen phosphate, also known as Mg-TTP, is a synthetic magnesium compound that has been developed for research purposes. The synthesis of Mg-TTP involves the reaction of magnesium oxide with 3,7,11-trimethyl-2,6,10-dodecatrien-1-ol, followed by the reaction of the resulting product with phosphoric acid and methylamine. The final product is a white crystalline powder that is highly soluble in water.
Wissenschaftliche Forschungsanwendungen
Mg-TTP has been widely used in scientific research as a source of magnesium ions. Magnesium ions are essential cofactors for many enzymes and play a critical role in various cellular processes. Mg-TTP has been used to investigate the effects of magnesium on cellular signaling pathways, ion channels, and transporters. It has also been used to study the role of magnesium in the regulation of blood pressure, glucose metabolism, and insulin secretion.
Eigenschaften
CAS-Nummer |
143907-82-8 |
|---|---|
Produktname |
Magnesium;[2-[methyl-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]amino]ethoxy-oxidophosphoryl] hydrogen phosphate |
Molekularformel |
C19H37MgNO7P2 |
Molekulargewicht |
475.7 g/mol |
IUPAC-Name |
magnesium;[2-[methyl-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]amino]ethoxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C19H37NO7P2.Mg/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-26-29(24,25)27-28(21,22)23;/h9,11,13H,6-8,10,12,14-16H2,1-5H3,(H,24,25)(H2,21,22,23);/q;+2/p-2/b18-11+,19-13+; |
InChI-Schlüssel |
TWNKHRMJMWAGNE-XMNSKKDHSA-N |
Isomerische SMILES |
CC(=CCC/C(=C/CC/C(=C/CCN(C)CCOP(=O)([O-])OP(=O)(O)[O-])/C)/C)C.[Mg+2] |
SMILES |
CC(=CCCC(=CCCC(=CCCN(C)CCOP(=O)([O-])OP(=O)(O)[O-])C)C)C.[Mg+2] |
Kanonische SMILES |
CC(=CCCC(=CCCC(=CCCN(C)CCOP(=O)([O-])OP(=O)(O)[O-])C)C)C.[Mg+2] |
Synonyme |
3-azageranylgeranyl diphosphate 3-azageranylgeranyl diphosphate, ammonium salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![3-[4-(2-Methylpropyl)phenyl]propan-1-ol](/img/structure/B124597.png)


